EINECS 259-760-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

55695-36-8 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

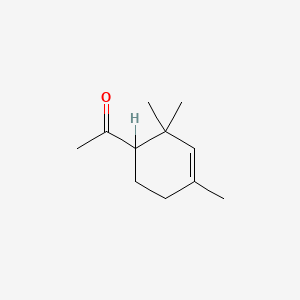

IUPAC Name |

1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone |

InChI |

InChI=1S/C11H18O/c1-8-5-6-10(9(2)12)11(3,4)7-8/h7,10H,5-6H2,1-4H3 |

InChI Key |

APIYGDOSJKQKKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(C(CC1)C(=O)C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one. Due to the limited availability of experimental data for this specific isomer, this document leverages data from closely related and structurally similar compounds, primarily its isomers such as α-ionone and β-ionone, to provide a thorough and well-rounded technical resource.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one and Related Isomers

| Property | 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one (Computed) | 1-(2,6,6-trimethylcyclohex-3-en-1-yl)ethanone (α-Ionone isomer) (Computed) |

| Molecular Formula | C₁₁H₁₈O | C₁₁H₁₈O |

| Molecular Weight | 166.26 g/mol [1][2] | 166.26 g/mol [3] |

| CAS Number | 55695-36-8[1][2] | 25915-53-1[3] |

| XLogP3 | 2.2 | 2.6[3] |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 1 | 1 |

| Rotatable Bond Count | 1 | 1 |

| Exact Mass | 166.135765193 Da[1][2] | 166.135765193 Da[3] |

| Topological Polar Surface Area | 17.1 Ų | 17.1 Ų |

| Heavy Atom Count | 12 | 12 |

Synthesis and Experimental Protocols

The synthesis of 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethan-1-one is not explicitly detailed in the scientific literature. However, its structure is analogous to that of α-ionone, suggesting that similar synthetic strategies could be employed. The most common method for synthesizing ionones is the acid-catalyzed cyclization of pseudoionone.[4][5] Pseudoionone itself is typically prepared through an aldol condensation of citral and acetone.[4]

A plausible synthetic route to generate a mixture of isomers including the target compound could involve a Diels-Alder reaction.[6][7] This pericyclic reaction involves the cycloaddition of a conjugated diene with a dienophile to form a cyclohexene derivative.[6][7]

Representative Experimental Protocol: Diels-Alder Reaction for Substituted Cyclohexene Synthesis

This protocol describes a general procedure for a Diels-Alder reaction to form a substituted cyclohexene, which is a core structural feature of the target molecule.

Materials:

-

Maleic anhydride (dienophile)

-

Freshly cracked cyclopentadiene (diene)

-

Ethyl acetate

-

Petroleum ether (or hexane)

Procedure:

-

Dissolve maleic anhydride (15.3 mmol) in ethyl acetate (5 mL) in a 25-mL Erlenmeyer flask. Gentle warming may be necessary to achieve complete dissolution.[6]

-

Cool the solution in an ice-water bath.[6]

-

Add freshly distilled 1,3-cyclopentadiene (1.194 equivalents) to the cooled solution in one portion.[6]

-

Stir the reaction mixture until the initial exothermic reaction subsides.[6]

-

Add petroleum ether (5 mL) to precipitate the cycloadduct as a white solid.[6]

-

Heat the mixture on a hot plate to redissolve the solid.[6]

-

To ensure slow crystallization and higher purity, place the flask in a warm water bath (50–60 °C) and allow it to cool slowly to room temperature.[6]

-

Collect the crystals by vacuum filtration.

Purification: The crude product can be purified by recrystallization. A mixed solvent system, such as xylene (good solvent) and petroleum ether (poor solvent), can be effective.[8]

-

Dissolve the crude product in a minimal amount of hot xylene.[8]

-

Gradually add petroleum ether until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the purified crystals by vacuum filtration and dry them thoroughly.[8]

Spectroscopic Data (Representative Data for α-Ionone)

As experimental spectral data for 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethan-1-one is not available, the data for the closely related isomer, α-ionone [(E)-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)but-3-en-2-one], is presented below as a reference.

Table 2: Representative ¹H and ¹³C NMR Data for α-Ionone

| ¹H NMR (90 MHz, CDCl₃) δ (ppm) | ¹³C NMR (25.16 MHz, CDCl₃) δ (ppm) |

| 6.77, 6.59, 6.49, 6.13, 5.95, 5.50, 5.49, 2.34, 2.25, 2.22, 2.11, 2.09, 2.08, 2.07, 2.06, 2.04, 2.02, 2.00, 1.98, 1.60, 1.58, 1.57, 1.56, 1.54, 1.53, 1.49, 1.41, 1.40, 1.32, 1.28, 1.27, 1.07, 0.93, 0.86[9][10] | 198.26, 148.93, 132.38, 131.95, 122.68, 54.34, 32.53, 31.27, 27.80, 26.94, 26.83, 23.04, 22.77[9] |

Mass Spectrometry (MS): The mass spectrum of α-ionone shows characteristic fragmentation patterns. The molecular ion peak is observed at m/z = 192. Key fragment ions are observed at m/z = 177, 149, and 136, with the base peak at m/z = 43.[1][11] The fragmentation can proceed through α-cleavage, β-cleavage, and Retro-Diels-Alder rearrangements.[1]

Potential Biological Activity and Signaling Pathways

While there is no specific information on the biological activity of 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethan-1-one, its structural similarity to ionones suggests potential for biological relevance. β-Ionone, in particular, has been studied for a variety of pharmacological effects.

β-Ionone has demonstrated anticancer, anti-inflammatory, and antimicrobial activities.[12] These effects are believed to be mediated through several mechanisms, including the activation of the olfactory receptor OR51E2 and the regulation of cell cycle proteins, pro- and anti-apoptotic proteins, HMG-CoA reductase, and pro-inflammatory mediators.[12] It is plausible that other ionone isomers, including the title compound, could exhibit similar biological activities. Further research is warranted to explore the pharmacological profile of 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethan-1-one.

Visualizations

Logical Workflow for Synthesis and Purification

References

- 1. repository.aaup.edu [repository.aaup.edu]

- 2. 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one | C11H18O | CID 3016988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- | C11H18O | CID 117287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. researchgate.net [researchgate.net]

- 6. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 7. community.wvu.edu [community.wvu.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Alpha-Ionone | C13H20O | CID 5282108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. alpha-Ionone(127-41-3) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Spectroscopic Profile of 4-Acetyl-1-methylcyclohexene: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data available for 4-acetyl-1-methylcyclohexene (CAS No: 6090-09-1). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It is important to note that the initial query for "4-acetyl-1,3,3-trimethyl-1-cyclohexene" did not yield specific results; the data presented corresponds to the closely related and more commonly referenced compound, 4-acetyl-1-methylcyclohexene. This document compiles and presents key spectroscopic data in a structured format, outlines general experimental protocols for the techniques cited, and includes a visual representation of a typical spectroscopic analysis workflow.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 4-acetyl-1-methylcyclohexene, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 5.31 | s | 1H |

| 2.50-2.39 | m | 1H |

| 2.16-1.84 | m | 6H |

| 2.10 | s | 3H |

| 1.58 | s | 3H |

Source: ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm |

| 211.99 |

| 133.77 |

| 119.23 |

| 47.20 |

| 29.46 |

| 27.92 |

| 27.02 |

| 24.87 |

| 23.36 |

Source: ChemicalBook.[1]

Table 3: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) |

| 138 | 100 (M+) |

| 123 | 50 |

| 95 | 78 |

| 79 | 26 |

| 77 | 17 |

| 67 | 36 |

| 43 | 32 |

Source: ChemicalBook.[1]

Table 4: Infrared (IR) Spectroscopy Data

| Technique | Sample Form | Source of Spectrum |

| FTIR | Capillary Cell: Neat | Fluka Chemie AG, Buchs, Switzerland |

| ATR-IR | - | Aldrich |

Source: PubChem.[2]

Experimental Protocols

The following sections describe generalized experimental methodologies for the spectroscopic techniques used to characterize 4-acetyl-1-methylcyclohexene. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

A sample of 4-acetyl-1-methylcyclohexene is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to avoid solvent interference in the proton spectrum.[3] The solution is then transferred to an NMR tube. The spectra are acquired on a spectrometer, such as a 400 MHz instrument.[1] For ¹H NMR, the spectral width is set to encompass the expected chemical shifts for organic molecules, typically from 0 to 12 ppm. For ¹³C NMR, a wider spectral width is used, for instance, from 0 to 220 ppm. Data is processed by applying a Fourier transform to the acquired free induction decay (FID).

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of ketones like 4-acetyl-1-methylcyclohexene, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated based on its volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer. In the case of the data presented, electron ionization (EI) at 70 eV was used.[1] This high-energy ionization method causes fragmentation of the molecule, and the resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole, to generate a mass spectrum.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

For a liquid sample like 4-acetyl-1-methylcyclohexene, the IR spectrum can be obtained using a neat sample. This can be done by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[4] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where a drop of the sample is placed directly onto an ATR crystal (e.g., diamond or germanium).[4] The infrared beam is passed through the sample, and the absorbance of radiation at different wavenumbers (typically 4000 to 400 cm⁻¹) is measured, providing information about the functional groups present in the molecule.[4]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone, a valuable intermediate in organic synthesis. The primary synthesis route involves a Lewis acid-catalyzed Diels-Alder reaction between isoprene and mesityl oxide. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents key quantitative data in a structured format.

Core Synthesis Pathway: Lewis Acid-Catalyzed Diels-Alder Reaction

The principal industrial synthesis of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone, also known by its synonym 4-acetyl-1,3,3-trimethyl-1-cyclohexene, proceeds via a [4+2] cycloaddition, specifically a Diels-Alder reaction. In this reaction, isoprene acts as the conjugated diene and mesityl oxide serves as the dienophile. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which enhances the electrophilicity of the dienophile.

The reaction mechanism is initiated by the coordination of the Lewis acid (AlCl₃) to the carbonyl oxygen of mesityl oxide. This coordination polarizes the dienophile, making it more reactive towards the electron-rich diene, isoprene. The subsequent concerted [4+2] cycloaddition forms the six-membered cyclohexene ring. A final workup quenches the catalyst and allows for the isolation of the desired product.

Caption: Lewis Acid-Catalyzed Diels-Alder Synthesis Pathway.

Experimental Protocol

The following protocol is based on established industrial synthesis methods.[1]

Materials:

-

Isoprene

-

Mesityl Oxide

-

Aluminum Chloride (anhydrous)

-

Toluene (anhydrous)

-

10% Hydrochloric Acid Solution

-

10% Sodium Bicarbonate Solution

-

Water (deionized)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

-

Jacketed glass reactor with mechanical stirrer, dropping funnel, and thermometer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus with a fractionating column (e.g., Goodloe packed column)

Procedure:

-

Reaction Setup: A suspension of aluminum chloride (63 g) in anhydrous toluene (2100 ml) is prepared in a jacketed glass reactor under an inert atmosphere. The mixture is stirred and cooled to 12-16 °C.

-

Addition of Dienophile: Mesityl oxide (441 g) is added to the stirred suspension while maintaining the temperature between 12-16 °C.

-

Addition of Diene: A solution of isoprene (1224 g) in anhydrous toluene (1800 ml) is added dropwise to the reaction mixture over a period of 1.5 hours. The temperature is maintained between 15-20 °C during the addition.

-

Reaction: The reaction mixture is stirred for approximately 48 hours at a temperature of 15-25 °C.

-

Workup: The reaction mixture is successively washed with 10% hydrochloric acid solution, water, and 10% sodium bicarbonate solution, followed by a final wash with water.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product (626 g) is then purified by vacuum distillation at 3 mm Hg using a short column. Further fractionation of the collected material (548 g) through a 12"x1" Goodloe packed column yields 478 g of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone.[1]

Caption: Experimental Workflow for Synthesis.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| Isoprene | 1224 g | [1] |

| Mesityl Oxide | 441 g | [1] |

| Aluminum Chloride | 63 g | [1] |

| Toluene (for AlCl₃ suspension) | 2100 ml | [1] |

| Toluene (for Isoprene solution) | 1800 ml | [1] |

| Reaction Conditions | ||

| Temperature (AlCl₃ suspension) | 12-16 °C | [1] |

| Temperature (Isoprene addition) | 15-20 °C | [1] |

| Reaction Time | ~48 hours | [1] |

| Yield | ||

| Crude Product | 626 g | [1] |

| Purified Product | 478 g | [1] |

| Purification Parameters | ||

| Distillation Pressure | 3 mm Hg | [1] |

Characterization Data

Reference Spectral Data for 4-acetyl-1-methylcyclohexene:

-

¹H NMR: Expected signals include those for methyl groups, methylene protons in the cyclohexene ring, a vinylic proton, and the acetyl group protons.

-

¹³C NMR: Expected signals include those for the carbonyl carbon, vinylic carbons, and aliphatic carbons of the methyl and cyclohexene ring.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ketone is expected around 1710 cm⁻¹.

Alternative Synthesis Strategies

While the Lewis acid-catalyzed Diels-Alder reaction is a prominent method, other synthetic approaches can be envisioned for the creation of the trimethyl-cyclohexenyl-ethanone scaffold. These include:

-

Stepwise Friedel-Crafts Acylation: A pre-formed trimethylcyclohexene ring could potentially be acylated using acetyl chloride and a Lewis acid catalyst. However, this approach may suffer from issues of regioselectivity.

-

Robinson Annulation: A suitably substituted enolate and α,β-unsaturated ketone could potentially be used in a Robinson annulation to construct the cyclohexenone ring system, followed by further modifications.

These alternative routes may offer advantages in terms of starting material availability or stereocontrol but often involve more steps and may result in lower overall yields compared to the direct Diels-Alder approach.

This technical guide provides a foundational understanding of the synthesis of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone. For further in-depth analysis and optimization, consulting the primary literature and patent filings is recommended.

References

An In-depth Technical Guide to the Synthesis of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol (EINECS 259-760-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, a chemical compound identified by EINECS number 259-760-9 and commonly known as Trimethylolpropane (TMP). This versatile triol is a crucial building block in various sectors of the chemical industry, serving as a precursor for alkyd resins, saturated polyesters, polyurethanes, synthetic lubricants, and plasticizers.[1][2] An estimated 200,000,000 kilograms of TMP are produced annually, underscoring its industrial significance.[3]

Core Synthesis Pathway

The industrial synthesis of Trimethylolpropane is a well-established two-step process. The reaction begins with the condensation of n-butyraldehyde with formaldehyde, followed by a Cannizzaro reaction.[2][3]

The primary starting materials for this synthesis are:

-

n-Butyraldehyde (n-BAL)

-

Formaldehyde

-

A basic catalyst, typically an alkali metal hydroxide such as sodium hydroxide.[1][4]

The synthesis proceeds through two key reactions: an aldol condensation followed by a crossed Cannizzaro reaction.[4]

Reaction Schemes:

1. Aldol Condensation: CH₃CH₂CH₂CHO + 2HCHO → CH₃CH₂C(CH₂OH)₂CHO[1]

2. Cannizzaro Reaction: CH₃CH₂C(CH₂OH)₂CHO + HCHO + NaOH → CH₃CH₂C(CH₂OH)₃ + HCOONa[1]

Experimental Protocol and Process Flow

While specific industrial parameters can vary, the general methodology for TMP synthesis involves the reaction of n-butyl aldehyde and formaldehyde in the presence of a basic catalyst.[4]

Illustrative Experimental Procedure:

An aqueous solution containing n-butyl aldehyde (NBAL), a 40% formaldehyde aqueous solution, and sodium hydroxide is prepared.[4] This mixture is then heated to allow for the reaction between NBAL and formaldehyde.[4] For instance, a reaction can be conducted at 50°C for one hour under atmospheric pressure.[4]

Following the reaction, unreacted formaldehyde is typically removed. The crude TMP is then extracted from the reaction mixture using a suitable solvent, such as methyl ethyl ketone.[4] The resulting crude product will contain impurities, including sodium formate, as well as low-boiling and high-boiling components that require further purification.[4]

The purification of TMP can be achieved through crystallization from solvents like acetone and ether, or by distillation under high vacuum.[2]

Quantitative Data

The following table summarizes key quantitative parameters that can be inferred from publicly available data. It is important to note that these values can be adjusted based on the specific process and desired yield.

| Parameter | Value | Reference |

| Molar Ratio of n-Butyraldehyde to Formaldehyde | Varies; formaldehyde is often used in excess | [1] |

| Molar Ratio of Basic Catalyst to n-Butyraldehyde | 1.0 to 2.0 | [4] |

| Reaction Temperature | 50 - 100 °C | [4][5] |

| Reaction Time | Approximately 1 hour for the initial reaction | [4] |

| Formaldehyde Concentration | Typically a 40% aqueous solution | [4] |

Process Visualization

To further elucidate the synthesis and purification process, the following diagrams have been generated.

Caption: Synthesis pathway of Trimethylolpropane.

Caption: General purification workflow for Trimethylolpropane.

References

- 1. WO2007102637A1 - Method for preparing trimethylolpropane - Google Patents [patents.google.com]

- 2. TRIMETHYLOLPROPANE (TMP) - Ataman Kimya [atamanchemicals.com]

- 3. Trimethylolpropane - Wikipedia [en.wikipedia.org]

- 4. US6344592B1 - Method of producing highly pure trimethylolpropane - Google Patents [patents.google.com]

- 5. Trimethylolpropane synthesis - chemicalbook [chemicalbook.com]

Physical and chemical characteristics of 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone, a ketone with applications in various scientific domains. This document details its properties, synthesis, and safety information, presented in a format tailored for research and development professionals.

Core Chemical and Physical Properties

1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone, also known by its synonym 4-acetyl-1,3,3-trimethyl-1-cyclohexene, is a cyclic ketone with a distinct molecular structure. The following tables summarize its key identifiers and physicochemical properties.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone[1] |

| CAS Number | 55695-36-8[1] |

| Molecular Formula | C₁₁H₁₈O[1] |

| Molecular Weight | 166.26 g/mol [1] |

| InChI | InChI=1S/C11H18O/c1-8-5-6-10(9(2)12)11(3,4)7-8/h7,10H,5-6H2,1-4H3[1] |

| SMILES | CC1=CC(C(CC1)C(=O)C)(C)C[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Boiling Point | 223 °C (Computed)[2] |

| Water Solubility | 109.9 mg/L at 25 °C (Estimated)[3] |

| Assay | 95.00 to 100.00% |

Synthesis and Experimental Protocols

The synthesis of 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone can be achieved through a Diels-Alder reaction followed by purification. A detailed experimental protocol is provided below.

Synthesis of 4-acetyl-1,3,3-trimethyl-1-cyclohexene[4]

Materials:

-

Mesityl oxide

-

Isoprene

-

Aluminum chloride

-

Toluene

-

10% Hydrochloric acid solution

-

10% Sodium bicarbonate solution

-

Water

Procedure:

-

To a stirred suspension of aluminum chloride (63 g) in toluene (2100 ml), add mesityl oxide (441 g) at a temperature of 12°-16° C.

-

Over a period of 1.5 hours, add a solution of isoprene (1224 g) in toluene (1800 ml) while maintaining the temperature between 15°-20° C.

-

Allow the reaction mixture to stir for approximately 48 hours at 15°-25° C.

-

Wash the reaction mixture successively with 10% hydrochloric acid solution, water, 10% sodium bicarbonate solution, and finally with water.

-

The resulting material is then distilled rapidly at 3 mm Hg using a short column to yield the crude product.

-

Fractionation of the crude product through a 12"×1" Goodloe packed column yields 4-acetyl-1,3,3-trimethyl-1-cyclohexene. The structure of the product is confirmed by 1H and 13C NMR.[4]

The synthesis pathway can be visualized as a logical workflow.

Spectroscopic Data

Safety and Handling

Detailed toxicological data for 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone have not been extensively determined.[3] General laboratory safety precautions should be followed when handling this compound. It is recommended for research purposes only and not for use in fragrance or flavor applications.[3] Standard handling procedures for ketones should be observed, including the use of personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area. For related compounds, hazards may include skin and eye irritation.

Conclusion

This technical guide provides a foundational understanding of 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone for scientific professionals. The provided synthesis protocol offers a clear pathway for its preparation, while the compiled physical and chemical data serve as a valuable resource for its application in research and development. Further experimental investigation into its spectroscopic and toxicological properties is warranted to expand its profile for broader scientific use.

References

- 1. Ethanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- | C11H18O | CID 117287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one | C11H18O | CID 3016988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2,2,4-trimethyl-3-cyclohexen-1-yl) ethanone, 55695-36-8 [thegoodscentscompany.com]

- 4. prepchem.com [prepchem.com]

- 5. 4-Acetyl-1-methylcyclohexene | C9H14O | CID 93019 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Trimethyl-cyclohexenyl Ketones: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the burgeoning research into the therapeutic applications of trimethyl-cyclohexenyl ketones, with a particular focus on the extensively studied β-ionone. This document is intended for researchers, scientists, and drug development professionals interested in exploring the pharmacological potential of this class of compounds. Herein, we consolidate key quantitative data, provide detailed experimental protocols for pivotal assays, and visualize the intricate signaling pathways modulated by these molecules.

Core Research Applications: A Snapshot

Trimethyl-cyclohexenyl ketones, naturally occurring compounds found in various plants, have demonstrated a remarkable range of biological activities. The most prominent member, β-ionone, has been identified as a promising scaffold for the development of novel therapeutics in oncology, inflammation, and infectious diseases.[1] Research has illuminated its ability to induce cancer cell death, mitigate inflammatory responses, and inhibit the growth of various microbes.

Quantitative Biological Activity of β-Ionone

To facilitate comparative analysis, the following tables summarize the key quantitative data on the biological efficacy of β-ionone across different therapeutic areas.

Table 1: Anticancer Activity of β-Ionone

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| DU145 | Prostate Carcinoma | Proliferation | 210 | [2] |

| LNCaP | Prostate Carcinoma | Proliferation | 130 | [2] |

| PC-3 | Prostate Adenocarcinoma | Proliferation | 130 | [2] |

| K562 | Human Leukemia | MTT | ~200 (significant inhibition) | [1] |

| MCF-7 | Breast Cancer | Proliferation | < 50 (significant inhibition) | [3] |

Table 2: Anti-Inflammatory Activity of β-Ionone Derivatives

| Compound | Assay | Key Findings | Reference |

| β-Ionone | LPS-induced NO, PGE2, TNF-α in BV2 microglia | Significant inhibition of NO, PGE2, and TNF-α secretion. | [2] |

| β-Ionone Derivatives | Inhibition of respiratory burst in human neutrophils | Four derivatives were active inhibitors. | [4] |

| β-Ionone Derivatives (5a, 5d) | Neutrophil chemotaxis | Potent inhibitors of neutrophil migration. | [4] |

Table 3: Antimicrobial Activity of β-Ionone and Related Compounds

| Compound | Organism | Activity | Key Findings | Reference |

| Ketone C18 (a β-ionone derivative) | Fusarium solani, Botrytis cinerea, Verticillium dahliae | Antifungal | 94-100% inhibition of spore germination at 0.005-0.05%. | [5] |

| Ketone C18 | Staphylococcus aureus, Streptococcus pyogenes, Micrococcus luteus | Antimicrobial | Showed antimicrobial activity. | [5] |

Key Signaling Pathways Modulated by β-Ionone

β-Ionone exerts its diverse biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of novel derivatives.

OR51E2-Mediated Signaling Cascade

A primary target of β-ionone is the olfactory receptor 51E2 (OR51E2), which is ectopically expressed in various tissues, including prostate cancer cells and retinal pigment epithelial cells.[6] Activation of OR51E2 by β-ionone initiates a downstream signaling cascade involving G-proteins, leading to the activation of the MAPK/ERK and PI3K/AKT pathways.[7][8]

References

- 1. researchhub.com [researchhub.com]

- 2. β-Ionone attenuates LPS-induced pro-inflammatory mediators such as NO, PGE2 and TNF-α in BV2 microglial cells via suppression of the NF-κB and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.co.jp]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Gene - OR51E2 [maayanlab.cloud]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The olfactory receptor OR51E2 activates ERK1/2 through the Golgi-localized Gβγ-PI3Kγ-ARF1 pathway in prostate cancer cells [frontiersin.org]

An In-depth Technical Review of 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one is a cyclic ketone with potential applications in fragrance chemistry and as a synthetic intermediate. This technical guide provides a comprehensive literature review of its chemical properties, plausible synthetic routes, and available toxicological data on structurally related compounds. While specific experimental protocols for its synthesis and detailed biological activity data are not extensively available in the reviewed literature, this paper compiles the existing information and proposes a viable synthetic pathway. All quantitative data is summarized for clarity, and key chemical transformations are visualized.

Chemical and Physical Properties

1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one, also known as 4-acetyl-1,3,3-trimethyl-1-cyclohexene, is a colorless to pale yellow liquid. Its fundamental properties are summarized in the table below.[1][2]

| Property | Value | Reference |

| IUPAC Name | 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethanone | [1] |

| CAS Number | 55695-36-8 | [1] |

| Molecular Formula | C₁₁H₁₈O | [1] |

| Molecular Weight | 166.26 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Not explicitly described in the literature | [2] |

Synthesis

A detailed experimental protocol for the synthesis of 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one is not explicitly available in the reviewed scientific literature. However, based on the principles of organic synthesis and known reactions for forming substituted cyclohexene rings, a plausible synthetic route is the Diels-Alder reaction.[3][4][5]

Proposed Synthetic Pathway: Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool in organic chemistry for the formation of six-membered rings.[3][5] The synthesis of the target molecule can be envisioned through the [4+2] cycloaddition of a suitable diene and dienophile. In this case, 2,4-dimethyl-1,3-pentadiene would serve as the diene, and methyl vinyl ketone would act as the dienophile.

Conceptual Experimental Protocol

While a specific protocol has not been found, a general procedure for a Diels-Alder reaction involving methyl vinyl ketone can be conceptualized as follows. This protocol is illustrative and would require optimization.

-

Reactant Preparation: Equimolar amounts of 2,4-dimethyl-1,3-pentadiene and methyl vinyl ketone are prepared. A suitable solvent, such as toluene or dichloromethane, would be chosen.

-

Reaction Setup: The diene is dissolved in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Initiation: The dienophile, methyl vinyl ketone, is added to the flask. The reaction may proceed at room temperature or require heating to initiate the cycloaddition. The use of a Lewis acid catalyst, such as aluminum chloride, could potentially accelerate the reaction and improve the yield, although this may also influence the regioselectivity of the product.

-

Monitoring: The progress of the reaction would be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture would be cooled to room temperature. The solvent would be removed under reduced pressure. The crude product would then be purified using column chromatography on silica gel to isolate the desired 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethan-1-one.

-

Characterization: The structure of the purified product would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Analytical Characterization (Predicted)

Specific spectroscopic data for 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one is not available in the reviewed literature. However, based on its structure, the expected spectral characteristics can be predicted.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the vinyl proton on the cyclohexene ring, protons on the saturated carbons of the ring, the methyl groups attached to the ring, and the methyl group of the acetyl moiety. |

| ¹³C NMR | Resonances for the carbonyl carbon of the acetyl group, the sp² hybridized carbons of the double bond in the ring, the sp³ hybridized carbons of the ring, and the carbons of the methyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (166.26 g/mol ). Fragmentation patterns would likely involve cleavage of the acetyl group and fragmentation of the cyclohexene ring. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching vibration of the ketone (typically around 1715 cm⁻¹), and bands corresponding to C=C stretching of the alkene and C-H stretching and bending vibrations. |

Biological Activity and Toxicology

There is no specific biological activity or toxicological data available for 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethan-1-one in the public domain. However, a safety assessment of a structurally related compound, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one, provides some insight into the potential toxicological profile of such molecules.

For 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one, studies have been conducted to evaluate its genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization potential.[6] The compound was found to be non-genotoxic in a BlueScreen assay.[6] The No-Observed-Adverse-Effect Level (NOAEL) in a repeated dose toxicity study was determined to be 10 mg/kg/day, based on observations of reduced weight gain and mild renal changes at higher doses.[6] These data on a related compound suggest that 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethan-1-one would warrant similar toxicological evaluation before use in consumer products or as a pharmaceutical intermediate.

Conclusion

1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one is a compound with established chemical properties but limited publicly available information regarding its synthesis and biological activity. The Diels-Alder reaction between 2,4-dimethyl-1,3-pentadiene and methyl vinyl ketone presents a logical and viable route for its synthesis. Further research is required to establish a detailed experimental protocol, fully characterize the compound using modern analytical techniques, and thoroughly evaluate its biological and toxicological profile. The data on structurally similar compounds highlights the importance of such studies for any potential application. This review serves as a foundational guide for researchers and professionals interested in the further investigation and potential utilization of this molecule.

Future Work Flow

The following diagram outlines a logical workflow for future research on this compound.

References

- 1. 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one | C11H18O | CID 3016988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2,2,4-trimethyl-3-cyclohexen-1-yl) ethanone, 55695-36-8 [thegoodscentscompany.com]

- 3. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 4. A new approach to promoting sluggish Diels-Alder reactions: dihapto-coordination of the diene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

The Synthetic Retinoid EINECS 259-760-9 (Fenretinide): A Comprehensive Technical Review

An In-depth Guide for Researchers and Drug Development Professionals on the Discovery, History, and Mechanism of Action of Fenretinide (4-HPR)

Abstract

EINECS 259-760-9, chemically known as N-(4-hydroxyphenyl)retinamide (Fenretinide or 4-HPR), is a synthetic derivative of vitamin A (retinol) that has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology.[1] This technical guide provides a comprehensive overview of the discovery, history, and multifaceted mechanism of action of Fenretinide. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental insights and a summary of key quantitative data from preclinical and clinical investigations.

Discovery and History

Fenretinide was first synthesized in the late 1960s by Robert J. Gander at the pharmaceutical company Johnson & Johnson.[2] Initially, the compound was investigated for dermatological applications, a common therapeutic area for retinoids. However, Fenretinide proved to be inactive in the intended dermatology assays, leading to the abandonment of its development for this purpose by the company.[2]

The trajectory of Fenretinide research shifted dramatically following the discovery by Ted Breitman at the National Institutes of Health (NIH) that retinoic acid could induce differentiation in leukemia cells.[2] This pivotal finding sparked interest in the broader application of retinoids in cancer therapy. Subsequently, Johnson & Johnson transferred the rights and inventory of Fenretinide to the National Cancer Institute (NCI) for further investigation in oncology.[2]

Early preclinical studies conducted by the NCI in the 1970s revealed Fenretinide's efficacy in preventing various cancers in animal models, including breast, lung, bladder, and prostate cancer.[2] A notable Italian clinical trial involving thousands of high-risk pre-menopausal women demonstrated its potential in breast cancer prevention.[2] Despite these promising results, the clinical development of Fenretinide has been hampered by its poor oral bioavailability, which limits the achievable plasma concentrations necessary for therapeutic efficacy.[3]

Physicochemical Properties and Synthesis

Fenretinide is a synthetic analog of all-trans-retinoic acid (ATRA).[4] The key structural difference lies in the replacement of the terminal carboxylic acid group of ATRA with an N-(4-hydroxyphenyl)amide group.[2] This modification significantly alters its biological properties, leading to a unique mechanism of action and a favorable toxicity profile compared to other retinoids.[4]

While the initial synthesis was performed in the late 1960s, various methods for its preparation and the synthesis of its analogs have since been described in the scientific literature. A common approach involves the reaction of all-trans-retinoic acid with 4-aminophenol.

Mechanism of Action

Fenretinide exhibits a complex and multifaceted mechanism of action that distinguishes it from other retinoids. It can induce cell death through both retinoid acid receptor (RAR)-dependent and -independent pathways.[5][6]

Receptor-Independent Induction of Apoptosis

A primary mechanism of Fenretinide's anticancer activity is the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the accumulation of ceramides.[1][2]

-

Reactive Oxygen Species (ROS) Generation: Fenretinide treatment leads to an increase in intracellular ROS levels.[6] This oxidative stress triggers downstream signaling cascades that culminate in apoptosis. The generation of ROS appears to be a critical and early event in Fenretinide-induced cell death.[7]

-

Ceramide Accumulation: The compound has been shown to cause the buildup of ceramide, a pro-apoptotic lipid second messenger, in tumor cells.[1]

Receptor-Dependent Pathways

While its receptor-independent actions are prominent, Fenretinide also interacts with nuclear retinoid receptors. It is a highly selective activator of specific RAR subtypes, particularly RARγ and to a lesser extent RARβ, while showing minimal activity with RARα and retinoid X receptors (RXRs) in transactivation assays.[8] This selective receptor activation likely contributes to its specific biological effects and favorable safety profile.[8]

Other Mechanisms

Fenretinide has also been shown to:

-

Inhibit Angiogenesis: It can modulate growth factors and their receptors that are associated with angiogenesis, the formation of new blood vessels that supply tumors.[5]

-

Modulate Signaling Kinases: Studies have indicated that Fenretinide can perturb various signaling kinases involved in cell growth and invasion, such as the JNK signaling cascade.[9]

-

Inhibit mTOR: It can suppress the activity of both mTORC1 and mTORC2 complexes, which are key regulators of cell growth and proliferation.[6]

The following diagram illustrates the key signaling pathways involved in Fenretinide's mechanism of action.

Caption: Key signaling pathways of Fenretinide.

Quantitative Data from Clinical Trials

Numerous clinical trials have investigated the safety and efficacy of Fenretinide in various cancers and other conditions. The following tables summarize key quantitative data from some of these studies.

Table 1: Phase I Clinical Trial Data for High-Dose Oral Fenretinide [10]

| Patient Population | Dose Range (mg/m²/day) | Maximum Tolerated Dose (MTD) | Key Toxicities | Achieved Plasma Levels (µM) |

| Adults | 500 - 3,400 | Not reached | Grade 1/2 dry skin, Grade 1/2 nyctalopia | 9 - 10 |

| Children | 350 - 3,300 | Not reached (Recommended Phase II dose ~2,500 mg/m²/day) | Increased intracranial pressure (idiosyncratic), hypoalbuminemia, hypophosphatemia, elevated transaminases | 3 - 8 |

Table 2: Phase II Clinical Trial in Advanced Breast Cancer and Melanoma [11]

| Cancer Type | Number of Patients | Dosing Regimen | Objective Response Rate |

| Advanced Breast Cancer | 15 | 200 mg/day (initial) | 0% |

| Advanced Melanoma | 16 | 200 mg/day (initial) | 0% |

Table 3: Phase II Chemoprevention Trial in Oral Pre-Malignant Lesions [12]

| Patient Population | Dosing Regimen | Objective Response Rate |

| Patients with oral leukoplakia | 900 mg/m² twice daily, days 1-7, every 3 weeks for 4 cycles | 20% (3 out of 15 patients) |

Experimental Protocols

Preparation of Hydrophilic Fenretinide Nanoparticles

This protocol describes a method to enhance the solubility of Fenretinide, a significant challenge in its clinical application.[13]

Objective: To prepare and characterize hydrophilic nanoparticle formulations of Fenretinide.

Materials:

-

Fenretinide (4-HPR)

-

Polyvinylpyrrolidone (PVP)

-

Methanol

-

Dichloromethane

-

Deionized water

Procedure:

-

Dissolve both Fenretinide and PVP in a 2:23 (v/v) mixture of methanol and dichloromethane. Ratios of PVP to Fenretinide of 3:1, 4:1, and 5:1 can be used.

-

Remove the solvents by rotary evaporation at 80°C and 100 RPM to obtain a thin film of Fenretinide and PVP.

-

Reconstitute the thin film with 3.0 mL of deionized water.

-

Sonicate the suspension using a bath sonicator to ensure complete recovery of the material, forming the nanoparticle formulation.

The following workflow diagram illustrates this process.

Caption: Workflow for preparing Fenretinide nanoparticles.

Assessment of ROS Generation in Cervical Carcinoma Cells

This protocol outlines a method to quantify the induction of ROS by Fenretinide in a cancer cell line.[14]

Objective: To determine if Fenretinide treatment increases the levels of reactive oxygen species in cervical carcinoma cells.

Materials:

-

Human cervical carcinoma C33A cells

-

Cell culture medium

-

Fenretinide (4-HPR)

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Culture C33A cells to the desired confluency in appropriate cell culture plates.

-

Pre-incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes. DCFH-DA is a cell-permeable dye that fluoresces upon oxidation by ROS.

-

Wash the cells with PBS to remove excess DCFH-DA.

-

Treat the cells with varying concentrations of Fenretinide (e.g., 0, 0.4, 1, 3, 10 µM) for a specified time (e.g., 1.5 hours).

-

Measure the fluorescence of the oxidized product, dichlorofluorescein (DCF), using a fluorometer or visualize and quantify using fluorescence microscopy. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Conclusion and Future Directions

Fenretinide (this compound) is a synthetic retinoid with a rich history and a unique mechanism of action that holds significant promise for cancer therapy and chemoprevention. Its ability to induce apoptosis through receptor-independent pathways, primarily via ROS generation, sets it apart from other retinoids. Despite promising preclinical and early clinical findings, its development has been challenged by poor bioavailability.

Future research and development efforts should focus on:

-

Improved Formulations: The development of novel delivery systems, such as nanoparticle formulations, is crucial to enhance the bioavailability and therapeutic efficacy of Fenretinide.[13]

-

Combination Therapies: Investigating the synergistic effects of Fenretinide with other chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens.

-

Expanded Clinical Trials: Further well-designed clinical trials are needed to fully elucidate the therapeutic potential of Fenretinide in various cancers and other diseases, potentially utilizing newer, more bioavailable formulations.

The continued exploration of this fascinating molecule may yet unlock its full potential in the fight against cancer and other diseases.

References

- 1. Fenretinide - Wikipedia [en.wikipedia.org]

- 2. scitechdevelopment.com [scitechdevelopment.com]

- 3. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Radiosynthesis and Biological Evaluation of Fenretinide Analogues as Anticancer and Metabolic Syndrome-Preventive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-Hydroxyphenyl retinamide is a highly selective activator of retinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fenretinide combines perturbation of signaling kinases, cell–extracellular matrix interactions and matrix metalloproteinase activation to inhibit invasion in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancernetwork.com [cancernetwork.com]

- 11. escholarship.org [escholarship.org]

- 12. Phase II Chemoprevention Trial with High Dose Fenretinide for Oral Pre-Malignant Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation and In Vitro Evaluation of Hydrophilic Fenretinide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Isomers of 4-acetyl-1,3,3-trimethyl-1-cyclohexene

This technical guide provides a comprehensive overview of 4-acetyl-1,3,3-trimethyl-1-cyclohexene, including its synthesis, potential isomers, and physicochemical properties. The information is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and biological characteristics of substituted cyclohexene derivatives.

Introduction

4-acetyl-1,3,3-trimethyl-1-cyclohexene is a ketone derivative of a substituted cyclohexene. While specific data for this compound and its isomers are limited in publicly available literature, this guide compiles the known information and provides data from structurally similar compounds to infer potential properties and analytical approaches. The core structure consists of a cyclohexene ring with a methyl group and an acetyl group, along with two geminal methyl groups. The positions of the double bond and the acetyl group give rise to several potential isomers, each with potentially unique chemical and biological properties.

Isomers of 4-acetyl-1,3,3-trimethyl-1-cyclohexene

Based on the core structure, several positional isomers of 4-acetyl-1,3,3-trimethyl-1-cyclohexene can be proposed. The location of the double bond and the acetyl group on the cyclohexene ring are the primary sources of isomerism. Additionally, the presence of a chiral center at the carbon bearing the acetyl group in some isomers introduces the possibility of stereoisomers (enantiomers and diastereomers).

A diagram illustrating the potential positional isomers is provided below.

Caption: Potential positional isomers of acetyl-1,3,3-trimethyl-cyclohexene.

Physicochemical and Spectroscopic Properties

Physical Properties of Analogous Compounds

| Property | Value | Compound |

| Molecular Formula | C11H18O | 4-acetyl-1,3,3-trimethyl-1-cyclohexene |

| Molecular Weight | 166.26 g/mol | 4-acetyl-1,3,3-trimethyl-1-cyclohexene |

| Boiling Point | 69 °C | 4-acetyl-1-methyl-1-cyclohexene[1] |

| Density | 0.944 g/mL | 4-acetyl-1-methyl-1-cyclohexene[1] |

| Refractive Index | 1.474 | 4-acetyl-1-methyl-1-cyclohexene[1] |

Spectroscopic Data of an Analogous Compound: 4-acetyl-1-methyl-1-cyclohexene

Spectroscopic data is crucial for the identification and characterization of isomers. The following tables summarize the available NMR and mass spectrometry data for 4-acetyl-1-methyl-1-cyclohexene.

¹H NMR Spectral Data of 4-acetyl-1-methyl-1-cyclohexene [2]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 5.39 | br s | =CH- |

| 2.53 | m | -CH(C=O)- |

| 2.17 | s | -C(=O)CH₃ |

| 1.9-2.2 | m | -CH₂- |

| 1.65 | s | =C-CH₃ |

¹³C NMR Spectral Data of 4-acetyl-1-methyl-1-cyclohexene

Note: Specific ¹³C NMR data for 4-acetyl-1-methyl-1-cyclohexene was not found in the search results. This section would typically include a table of chemical shifts and their corresponding carbon assignments.

Mass Spectrometry Data of 4-acetyl-1-methyl-1-cyclohexene [3]

| m/z | Relative Intensity (%) |

| 138 | 70.6 |

| 123 | 42.8 |

| 95 | 100.0 |

| 67 | 44.6 |

| 43 | 79.3 |

Experimental Protocols

Synthesis of 4-acetyl-1,3,3-trimethyl-1-cyclohexene

A known synthesis method for 4-acetyl-1,3,3-trimethyl-1-cyclohexene involves the reaction of mesityl oxide with isoprene in the presence of a Lewis acid catalyst.

Materials:

-

Mesityl oxide

-

Isoprene

-

Aluminum chloride (AlCl₃)

-

Toluene

-

10% Hydrochloric acid solution

-

10% Sodium bicarbonate solution

-

Water

Procedure:

-

A suspension of aluminum chloride (63 g) in toluene (2100 ml) is prepared in a reaction vessel equipped with a stirrer.

-

Mesityl oxide (441 g) is added to the stirred suspension at a temperature of 12-16 °C.

-

A solution of isoprene (1224 g) in toluene (1800 ml) is then added over a period of 1.5 hours, maintaining the temperature between 15-20 °C.

-

The reaction mixture is stirred for approximately 48 hours at 15-25 °C.

-

The mixture is then washed successively with 10% hydrochloric acid solution, water, 10% sodium bicarbonate solution, and finally with water.

-

The organic layer is separated and distilled under reduced pressure (3 mm Hg) using a short column to obtain the crude product.

-

Fractional distillation of the crude product yields purified 4-acetyl-1,3,3-trimethyl-1-cyclohexene.

This protocol is adapted from a known synthesis.[2]

General Protocol for Isomer Separation by Gas Chromatography (GC)

Due to the expected similarity in boiling points of the isomers, high-resolution capillary gas chromatography is the recommended method for their separation and analysis.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).

-

High-resolution capillary column (e.g., DB-5ms, HP-5ms, or a chiral column if stereoisomers are targeted).

Procedure:

-

Sample Preparation: The sample containing the mixture of isomers is dissolved in a suitable solvent (e.g., dichloromethane, hexane) to an appropriate concentration (e.g., 1 mg/mL).

-

Injection: A small volume of the prepared sample (e.g., 1 µL) is injected into the GC inlet. The injector temperature is typically set to 250 °C.

-

Separation: The oven temperature program is optimized to achieve the best separation of the isomers. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 5-10 °C/min).

-

Detection: The separated components are detected by the FID or MS. The retention time of each peak is used for identification (by comparison with standards), and the peak area is used for quantification.

-

Data Analysis: The resulting chromatogram is analyzed to determine the number of isomers present and their relative abundance. If a mass spectrometer is used as the detector, the mass spectrum of each isomer can be obtained for structural elucidation.

The following diagram illustrates a general workflow for the synthesis and analysis of 4-acetyl-1,3,3-trimethyl-1-cyclohexene and its isomers.

Caption: General workflow for synthesis and analysis.

Potential Biological Activities

While no specific biological activities have been reported for 4-acetyl-1,3,3-trimethyl-1-cyclohexene or its isomers, other cyclohexane derivatives have shown a range of biological effects. For instance, some cyclohexane derivatives have been investigated for their antimicrobial and anti-inflammatory properties. The structural similarity of these compounds to various natural products suggests that they could be of interest in drug discovery programs. Further research is needed to explore the biological potential of 4-acetyl-1,3,3-trimethyl-1-cyclohexene and its isomers.

Conclusion

This technical guide has summarized the available information on 4-acetyl-1,3,3-trimethyl-1-cyclohexene and its potential isomers. While specific experimental data for these compounds are scarce, this guide provides a starting point for researchers by presenting a known synthesis, proposing potential isomeric structures, and offering generalized analytical protocols based on data from analogous compounds. Further research is warranted to isolate and characterize the individual isomers and to evaluate their physicochemical and biological properties. This will be crucial for unlocking their potential applications in various scientific and industrial fields, including drug development.

References

A Comprehensive Technical Guide to the Solubility of EINECS 259-760-9 (Fenretinide) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of the chemical compound identified by EINECS number 259-760-9, commonly known as Fenretinide or N-(4-hydroxyphenyl)retinamide (CAS: 65646-68-6). Fenretinide is a synthetic retinoid that has been extensively studied for its potential applications in oncology and other therapeutic areas. A critical aspect of its preclinical and formulation development is its solubility profile in various organic solvents. This document consolidates available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and provides visualizations to aid in the understanding of experimental workflows.

Core Compound Information

-

EINECS Number: 259-760-9

-

Chemical Name: N-(4-hydroxyphenyl)retinamide

-

Synonyms: Fenretinide, 4-HPR

-

CAS Number: 65646-68-6

-

Molecular Formula: C₂₆H₃₃NO₂

-

Molecular Weight: 391.55 g/mol

Quantitative Solubility Data

Fenretinide is characterized by its lipophilicity, leading to poor solubility in aqueous solutions but higher solubility in various organic solvents. The following table summarizes the available quantitative solubility data for Fenretinide in several common organic solvents. This data is essential for the preparation of stock solutions and formulations for in vitro and in vivo studies.

| Organic Solvent | Chemical Formula | Solubility (mg/mL) | Solubility (mM)¹ | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ~10, 25, 78, up to 100 | ~25.5, 63.8, 199.2, up to 255.4 | [1][2][3] |

| Ethanol | C₂H₅OH | ~10, 25 | ~25.5, 63.8 | [1][3] |

| Dimethylformamide (DMF) | C₃H₇NO | ~10 | ~25.5 | [1] |

¹ Molar concentrations are calculated based on a molecular weight of 391.55 g/mol . It is important to note that some sources indicate solubility up to 100 mM in both ethanol and DMSO. Another source suggests a solubility of up to 100 mg/mL in DMSO after ultrasonic treatment[4]. The variability in reported solubility values may be attributed to differences in experimental conditions, such as temperature, purity of the compound and solvent, and the method used for determination. For instance, one source specifies that moisture-absorbing DMSO can reduce solubility and advises the use of fresh DMSO[2].

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental step in its physicochemical characterization. The shake-flask method is a widely recognized and standardized technique for determining the equilibrium solubility of a substance and is recommended by the OECD Guideline for the Testing of Chemicals, Test No. 105, for substances with solubilities above 10⁻² g/L[5][6].

Detailed Protocol for the Shake-Flask Method

This protocol is a generalized procedure based on the principles of the shake-flask method.

1. Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved substance. The concentration of the dissolved substance in the saturated solution is then determined analytically.

2. Materials and Equipment:

- N-(4-hydroxyphenyl)retinamide (Fenretinide), solid

- High-purity organic solvents

- Glass flasks or vials with airtight stoppers

- Thermostatically controlled shaker or incubator

- Centrifuge

- Syringe filters (e.g., 0.22 µm PTFE)

- Analytical balance

- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)

- Volumetric flasks and pipettes

3. Procedure:

- Preparation: Add an excess amount of Fenretinide to a glass flask. The excess solid is crucial to ensure that saturation is achieved.

- Solvent Addition: Add a known volume of the desired organic solvent to the flask.

- Equilibration: Seal the flask and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and the solvent. Preliminary studies are often conducted to determine the time required to reach equilibrium.

- Phase Separation: After the equilibration period, allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the sample at a controlled temperature.

- Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, the supernatant can be filtered through a syringe filter that is compatible with the organic solvent.

- Dilution: Accurately dilute the collected saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

- Quantification: Analyze the concentration of Fenretinide in the diluted solution using a validated HPLC-UV or LC-MS method. A calibration curve prepared with known concentrations of Fenretinide in the same solvent should be used for quantification.

4. Data Analysis: Calculate the solubility of Fenretinide in the organic solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The results are typically expressed in mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of Fenretinide using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

This guide provides foundational information for researchers working with Fenretinide, emphasizing the importance of understanding its solubility characteristics for successful experimental design and drug development. For specific applications, it is recommended to experimentally verify the solubility under the exact conditions of the intended study.

References

A Technical Guide to the Thermochemical Data of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermochemical properties of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone. Currently, there is a notable absence of experimentally determined thermochemical data, such as enthalpy of formation, entropy, and heat capacity, for this specific compound in publicly available literature. This document provides a summary of the available computed physical and chemical properties. Furthermore, it outlines the standard experimental and computational methodologies that can be employed to determine the thermochemical data for this and similar organic molecules. A generalized workflow for such a determination is also presented. This guide serves as a foundational resource for researchers interested in the thermodynamic characterization of this compound, which may be relevant in fields such as fragrance science, organic synthesis, and drug development.

Introduction

1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone is a cyclic ketone with potential applications in various chemical industries. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and predicting its behavior in chemical reactions. However, a comprehensive search of scientific databases reveals a lack of published experimental thermochemical data for this molecule. This guide aims to bridge this gap by providing a summary of its known properties and detailing the established methods for determining its thermochemical data.

Compound Identification and Computed Properties

While experimental thermochemical data is unavailable, various chemical identifiers and computationally predicted properties for 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone are accessible through chemical databases.[1][2] These are summarized in Table 1.

Table 1: Chemical Identifiers and Computed Properties of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone

| Property | Value | Source |

| IUPAC Name | 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone | PubChem[1] |

| Synonyms | 4-acetyl-1,3,3-trimethyl-1-cyclohexene, Ethanone, 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)- | PubChem[1], thegoodscentscompany.com[2] |

| CAS Number | 55695-36-8 | PubChem[1] |

| Molecular Formula | C₁₁H₁₈O | PubChem[1] |

| Molecular Weight | 166.26 g/mol | PubChem[1] |

| XLogP3-AA | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 166.135765 g/mol | PubChem[1] |

| Monoisotopic Mass | 166.135765 g/mol | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

| Complexity | 223 | PubChem[1] |

Experimental Methodologies for Thermochemical Data Determination

The primary experimental technique for determining the enthalpy of formation of organic compounds is calorimetry. This involves measuring the heat released or absorbed during a chemical reaction.

Combustion Calorimetry

For organic compounds like ketones, combustion calorimetry is the most common method to determine the standard enthalpy of formation.

-

Principle: A known mass of the substance is completely burned in an excess of oxygen in a sealed container called a bomb calorimeter. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.

-

Procedure:

-

A weighed sample of the compound is placed in a crucible inside the bomb calorimeter.

-

The bomb is sealed, pressurized with pure oxygen, and placed in a known volume of water.

-

The sample is ignited electrically.

-

The temperature change of the water is monitored until it reaches a maximum.

-

The heat capacity of the calorimeter system is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.

-

-

Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation can then be derived using Hess's Law, by combining the experimental heat of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Reaction Calorimetry

For compounds that do not combust cleanly or are difficult to handle in a bomb calorimeter, reaction calorimetry offers an alternative.

-

Principle: The enthalpy change of a reaction involving the target compound is measured. If the enthalpies of formation of all other reactants and products are known, the enthalpy of formation of the target compound can be calculated.

-

Procedure: A well-defined reaction involving the compound of interest is carried out in a solution calorimeter. The heat absorbed or released is determined by measuring the temperature change of the solution and the calorimeter.

-

Applicability: This method is suitable for reactions such as hydrogenation, halogenation, or hydrolysis. The choice of reaction is critical and must be one that goes to completion with no side reactions.

Computational Methodologies for Thermochemical Data Prediction

With advancements in computational chemistry, it is possible to predict thermochemical data with reasonable accuracy, especially when experimental data is lacking.[3][4][5][6][7]

Ab Initio Composite Methods

High-accuracy composite methods are multi-step theoretical procedures designed to approximate the exact solution of the Schrödinger equation.[3][5][6]

-

Methods: Popular methods include the Gaussian-n (Gn) theories (e.g., G3, G3MP2, G4) and the Complete Basis Set (CBS) methods (e.g., CBS-QB3).[4][7]

-

Procedure: These methods involve a series of calculations at different levels of theory and with different basis sets. The results are then combined and extrapolated to estimate the energy of the molecule at a very high level of theory and with a complete basis set. Corrections for zero-point vibrational energy, core-valence electron effects, and relativistic effects are also included.[3][5][6]

-

Accuracy: For many organic molecules, these methods can predict enthalpies of formation to within 1-2 kcal/mol of experimental values.[4][7]

Density Functional Theory (DFT)

DFT is a more computationally efficient method that can be applied to larger molecules.

-

Principle: DFT methods calculate the electronic energy of a molecule based on its electron density rather than the full wavefunction.

-

Functionals: The accuracy of DFT calculations depends on the choice of the exchange-correlation functional. Common functionals for thermochemical predictions include B3LYP, M06-2X, and ωB97X-D.

-

Procedure: The geometry of the molecule is first optimized, and then its vibrational frequencies are calculated to determine the zero-point vibrational energy and thermal corrections. The enthalpy of formation can then be calculated using atomization or isodesmic reaction schemes.

-

Accuracy: While generally less accurate than high-level composite methods, modern DFT functionals can often provide enthalpies of formation with an accuracy of 2-4 kcal/mol for organic molecules.

Visualization of a General Workflow for Thermochemical Data Determination

The following diagram illustrates a generalized workflow for determining the thermochemical properties of a compound like 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone, combining both experimental and computational approaches.

References

- 1. 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one | C11H18O | CID 3016988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2,2,4-trimethyl-3-cyclohexen-1-yl) ethanone, 55695-36-8 [thegoodscentscompany.com]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A computational chemist's guide to accurate thermochemistry for organic molecules [scite.ai]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Quantum Chemical Analysis of 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a comprehensive computational protocol for the quantum chemical analysis of 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone (C11H18O)[1]. The methodologies detailed herein are grounded in established quantum mechanical principles, primarily Density Functional Theory (DFT), which is widely applied to molecules of similar structure and complexity[2][3][4]. This guide provides a theoretical framework for determining the molecule's structural, vibrational, and electronic properties, offering foundational data crucial for applications in materials science, fragrance chemistry, and drug development. All proposed protocols are designed to be reproducible and provide a robust basis for further investigation.

Introduction

1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone is a ketone with a molecular weight of 166.26 g/mol [1]. As a derivative of trimethylcyclohexene, it belongs to a class of organic compounds with significant industrial and biological interest. Understanding its conformational landscape, electronic structure, and spectroscopic properties at a quantum level is essential for predicting its reactivity, intermolecular interactions, and potential biological activity.

This guide details a standardized computational workflow for characterizing this molecule. The proposed calculations will yield critical data points, including optimized molecular geometry, vibrational frequencies for spectroscopic analysis, and electronic properties such as frontier molecular orbital energies.

Proposed Computational Methodology

The following section describes a detailed protocol for the quantum chemical characterization of 1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone. The workflow is designed to ensure high-quality, reproducible results.

Conformational Analysis and Geometry Optimization

Due to the flexible cyclohexene ring and the rotatable acetyl group, the molecule can exist in multiple conformations. A thorough conformational search is the first critical step to identify the global minimum energy structure.

Protocol:

-

Initial Structure Generation: The initial 3D structure of the molecule will be built using standard molecular modeling software.

-

Conformational Search: A systematic conformational search will be performed using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94), to explore the potential energy surface and identify low-energy conformers.

-

Quantum Mechanical Optimization: The lowest-energy conformers identified will be subjected to full geometry optimization using Density Functional Theory (DFT). A common and effective combination of functional and basis set for such organic molecules is B3LYP with the 6-311++G(d,p) basis set[3]. This level of theory provides a good balance between accuracy and computational cost.

-

Solvation Effects: To simulate realistic conditions, optimizations can be repeated in the presence of a solvent (e.g., water or ethanol) using an implicit solvation model like the Polarization Continuum Model (PCM).

Vibrational Frequency Analysis

Frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra.

Protocol:

-

Frequency Calculation: A vibrational frequency analysis will be performed at the same level of theory as the final geometry optimization (e.g., B3LYP/6-311++G(d,p)).

-

Verification of Minima: The absence of imaginary frequencies in the output confirms that the optimized structure is a true local minimum on the potential energy surface.

-

Spectral Prediction: The calculated frequencies and intensities are used to generate theoretical IR and Raman spectra. These can be compared with experimental data for structural validation. A scaling factor (e.g., ~0.967 for B3LYP) is often applied to the calculated frequencies to better match experimental values.

Electronic Properties Calculation

Analysis of the electronic structure provides insight into the molecule's reactivity and kinetic stability.

Protocol:

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated from the optimized structure. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule[3].

-

Mulliken Charge Analysis: Atomic charges will be calculated using the Mulliken population analysis to quantify the charge distribution across the molecule.

Data Presentation

The quantitative results from the proposed calculations should be summarized in clear, structured tables for comparative analysis. The following are examples of how this data would be presented.

Table 1: Optimized Geometric Parameters (Illustrative) This table would contain key bond lengths, bond angles, and dihedral angles of the global minimum energy conformer.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C1 | C2 | 1.54 | |